molecular formula C11H14ClN B8671986 1-(4-Chlorophenyl)piperidine

1-(4-Chlorophenyl)piperidine

Cat. No.: B8671986
M. Wt: 195.69 g/mol
InChI Key: JYQMAQVVIMGHIM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)piperidine is a piperidine derivative featuring a 4-chlorophenyl substituent attached to the piperidine ring. Piperidine, a six-membered heterocyclic amine, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets. The 4-chlorophenyl group introduces steric bulk and electron-withdrawing properties, which can enhance binding affinity to receptors or enzymes. This compound has been explored in diverse pharmacological contexts, including neuroprotection, enzyme inhibition, and as a precursor in synthetic chemistry . Its structural simplicity and modularity make it a key intermediate for synthesizing more complex derivatives with tailored biological activities.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

1-(4-chlorophenyl)piperidine

InChI

InChI=1S/C11H14ClN/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2

InChI Key

JYQMAQVVIMGHIM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : Methoxy (APB-10) and chlorine (APB-6) substituents on phenyl rings show comparable nAChR modulation, suggesting receptor tolerance for both electron-donating and withdrawing groups .
  • Structural Complexity : Addition of rigid groups (e.g., dimethylcyclopropyl in or spiro systems in ) enhances target specificity but may reduce synthetic accessibility.

Key Observations:

  • Reaction Efficiency : Chlorine substituents (5faa) enable faster synthesis (3 hours) compared to bromine (6 hours), likely due to differences in leaving-group ability .
  • Solubility Modulation : Sulfonylation (e.g., ) introduces polar groups, improving aqueous solubility for pharmacological applications.

Structure-Activity Relationship (SAR) Insights

  • Piperidine Nitrogen Modifications : Large alkyl groups (e.g., in APB-6) on the piperidine nitrogen enhance nAChR potency by 3–4-fold, while benzoyl esters improve metabolic stability .
  • Chlorophenyl Positioning : The 4-chlorophenyl group in SL 82.0715 is critical for NMDA receptor antagonism, as removal abolishes neuroprotective effects in ischemia models .
  • Hybrid Structures : Combining chlorophenylpiperidine with triazole () or spiro systems () optimizes hydrophobic interactions with target proteins like S1R.

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